6-Bromobenzo[d]isoxazole-3-carbonitrile
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Overview
Description
6-Bromobenzo[d]isoxazole-3-carbonitrile is a heterocyclic compound with the molecular formula C8H3BrN2O. This compound is part of the isoxazole family, which is known for its significant biological and chemical properties. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, and they are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 6-Bromobenzo[d]isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with cyanogen bromide in the presence of a base to form the desired isoxazole ring . Industrial production methods often employ metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts .
Chemical Reactions Analysis
6-Bromobenzo[d]isoxazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: Isoxazole derivatives are known to participate in (3 + 2) cycloaddition reactions with alkynes and nitrile oxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common reagents used in these reactions include bases, acids, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
6-Bromobenzo[d]isoxazole-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromobenzo[d]isoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
6-Bromobenzo[d]isoxazole-3-carbonitrile can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic Acid: A neurotoxin that also contains an isoxazole ring.
These compounds share the isoxazole core structure but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C8H3BrN2O |
---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
6-bromo-1,2-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C8H3BrN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H |
InChI Key |
XNSKXVTXELDYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2C#N |
Origin of Product |
United States |
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